molecular formula C13H16Cl2N2O B10790429 (S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide

(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide

Cat. No.: B10790429
M. Wt: 287.18 g/mol
InChI Key: JSYQQBKBYKJHAO-VIFPVBQESA-N
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Description

(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidine ring attached to a benzamide moiety, with two chlorine atoms at the 2 and 3 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide involves the inhibition of serotonin and noradrenaline reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced anxiety . The compound targets the serotonin transporter (SERT) and the noradrenaline transporter (NET), blocking their reuptake function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its binding affinity and selectivity for the serotonin and noradrenaline transporters. Additionally, the ethyl group on the pyrrolidine ring may enhance its pharmacokinetic properties, making it a promising candidate for further development .

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

2,3-dichloro-N-ethyl-N-[(3S)-pyrrolidin-3-yl]benzamide

InChI

InChI=1S/C13H16Cl2N2O/c1-2-17(9-6-7-16-8-9)13(18)10-4-3-5-11(14)12(10)15/h3-5,9,16H,2,6-8H2,1H3/t9-/m0/s1

InChI Key

JSYQQBKBYKJHAO-VIFPVBQESA-N

Isomeric SMILES

CCN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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